4-(2,5-Dimethoxyphenyl)phenol
Description
4-(2,5-Dimethoxyphenyl)phenol is a phenolic compound characterized by a central phenol ring substituted at the para-position (4-position) with a phenyl group bearing two methoxy (-OCH₃) groups at its 2- and 5-positions.
Properties
IUPAC Name |
4-(2,5-dimethoxyphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-16-12-7-8-14(17-2)13(9-12)10-3-5-11(15)6-4-10/h3-9,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFXFWJDWYSGLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00501567 | |
| Record name | 2',5'-Dimethoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00501567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71715-47-4 | |
| Record name | 2′,5′-Dimethoxy[1,1′-biphenyl]-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71715-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',5'-Dimethoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00501567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethoxyphenyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a suitable aryl halide, such as 2,5-dimethoxyphenyl bromide, is reacted with phenol in the presence of a strong base like potassium carbonate. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dimethoxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form the corresponding hydroquinone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated and nitrated phenol derivatives.
Scientific Research Applications
4-(2,5-Dimethoxyphenyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethoxyphenyl)phenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences between 4-(2,5-Dimethoxyphenyl)phenol and related compounds:
Key Structural and Functional Differences
- Substituent Complexity: this compound features a biphenyl system with methoxy groups on the secondary ring, distinguishing it from simpler analogs like 4-methoxy-2,5-dimethylphenol, which has methyl and methoxy groups directly on the phenol ring . This complexity increases its molecular weight and may enhance binding to aromatic receptors. In contrast, 25H-NBOH includes an ethylamino-methyl bridge, likely enabling interactions with neurological targets, whereas the target compound lacks such functional groups .
- Lipophilicity and Bioavailability: The dimethoxyphenyl substituent in this compound enhances lipophilicity compared to 4-(methoxymethyl)phenol, which has a polar methoxymethyl group . This property could influence membrane permeability and metabolic stability.
- Biological Activity: While 4-(methoxymethyl)phenol and related phenolics from Pleione bulbocodioides show antitumor activity against LA795 cells , this compound’s activity remains unverified. 25H-NBOH’s aminoethyl linkage is critical for its hypothesized serotonergic activity, a feature absent in the target compound .
Biological Activity
4-(2,5-Dimethoxyphenyl)phenol is a phenolic compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, highlighting research findings, case studies, and its mechanisms of action.
This compound is characterized by its two methoxy groups attached to a phenyl ring, which significantly influence its chemical behavior and biological interactions. Its molecular formula is CHO, and it has a molecular weight of 244.29 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 244.29 g/mol |
| Solubility | Soluble in organic solvents like ethanol and acetone |
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. Notably, it has demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induces apoptosis in these cells through the activation of caspase pathways.
Case Study: Cytotoxicity Assay
A recent study evaluated the cytotoxic effects of this compound on MCF-7 cells using an MTT assay. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner.
Table 2: Cytotoxicity Results on MCF-7 Cells
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 70 |
| 50 | 50 |
| 100 | 30 |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cell proliferation.
- Receptor Interaction: It shows potential as a ligand for serotonin receptors, particularly the 5-HT receptor, which is implicated in various physiological processes.
- Signal Transduction Modulation: By modulating signaling pathways related to inflammation and apoptosis, it can influence cellular responses to stress.
Comparative Analysis with Similar Compounds
When compared to other phenolic compounds such as 2,5-dimethoxyphenol and other derivatives, this compound exhibits unique biological profiles due to its specific substitution pattern. This uniqueness enhances its reactivity and potential therapeutic applications.
Table 3: Comparison with Similar Compounds
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Yes | Yes |
| 2,5-Dimethoxyphenol | Moderate | No |
| Phenol | No | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
